molecular formula C24H41NaO5 B141746 Sodium deoxycholate monohydrate CAS No. 145224-92-6

Sodium deoxycholate monohydrate

Cat. No. B141746
M. Wt: 432.6 g/mol
InChI Key: NDVHNZISGVSFMP-WTCAICSISA-M
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Description

Sodium deoxycholate (NaDC) is a bile salt with a wide range of applications in biological and material sciences. It is known for its role in physiological processes such as cell lysis, liposome preparation, and isolation of membrane proteins. NaDC is also used as a surfactant and a building block for self-assembled structures in various fields .

Synthesis Analysis

While the provided papers do not detail the synthesis of sodium deoxycholate monohydrate, they do discuss its interaction with other compounds and its role in forming complex structures. For instance, NaDC forms mixed micelles with polyoxyethylene sorbitan monooleate (Tween 80), which are studied for their stability and interaction forces . Additionally, NaDC is used to modify hydrogels, which can be utilized as templates for synthesizing nanoparticles .

Molecular Structure Analysis

The molecular structure of sodium deoxycholate monohydrate is not directly discussed in the provided papers. However, the crystal structure of a related bile salt, sodium taurodeoxycholate monohydrate, has been studied, which may offer insights into the structure of NaDC as well. The crystal structure of sodium taurodeoxycholate monohydrate shows a helical arrangement that could serve as a model for understanding the micellar solutions of NaDC .

Chemical Reactions Analysis

The papers discuss the interaction of NaDC with various substances rather than specific chemical reactions. For example, NaDC forms catanionic mixtures with cetylpyridinium chloride (CPC), leading to microstructural evolution with potential pharmaceutical applications . It also interacts with amino acids, affecting the aggregation behavior at the air/water surface .

Physical and Chemical Properties Analysis

NaDC exhibits complex self-assembly behavior in aqueous solutions, forming various structures such as rods, sponges, vesicles, lamellae, and nanotubes. These structures are influenced by factors like concentration, pH, temperature, and ionic strength . The physical properties of NaDC hydrogels can be modified by pH, which affects gelation, drug release, and nanotemplating . Moreover, NaDC has been shown to have virucidal effects on viruses like HIV and influenza, suggesting potential clinical applications .

Relevant Case Studies

Several case studies highlight the applications of NaDC. It enhances the transport of epirubicin across cell layers and everted gut sacs, potentially improving therapeutic efficacy . NaDC hydrogels have been modified to increase crystallinity and rigidity, which can be exploited for drug delivery and biotechnology applications . Additionally, NaDC's virucidal activity against enveloped viruses has been demonstrated in vitro and in an animal model, indicating its potential as a topical virucidal agent .

Scientific Research Applications

Promoting Effect in Colon Carcinogenesis

Sodium deoxycholate (DC) has been shown to have a promoting effect on colon carcinogenesis in germfree rats. This study used intrarectal instillations of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), followed by weekly doses of DC, revealing an increase in the number of MNNG-induced colon adenocarcinomas. The study concluded that DC, present in high concentrations in human stools, promotes colon carcinogenesis in rats (Reddy et al., 1976).

Role in Transport of Epirubicin

Research on the effects of sodium deoxycholate (Deo-Na) in both the human colon adenocarcinoma cell line and rat jejunum and ileum revealed its role in enhancing the absorption of epirubicin, a chemotherapy drug. This study suggests that Deo-Na could improve the therapeutic efficacy of epirubicin as a low-toxicity excipient and multidrug resistance (MDR) modulator (Lo & Huang, 2000).

Effect on Viruses and Pathology in Animal Model

Sodium deoxycholate demonstrated a virucidal effect on influenza, Rauscher leukemia, and HIV-1 viruses. It was found to reduce virus infectivity and disrupt virion lipid membranes. Additionally, its administration in mice abrogated pathology caused by Rauscher leukemia and influenza viruses, highlighting its potential as a topical virucidal agent (Oxford et al., 1994).

Role in Drug Absorption and Metabolism

Studies have shown that sodium deoxycholate affects the absorption of drugs like phenol red in rats. It enhances drug absorption by altering the permeability of intestinal membranes, indicating its potential in improving drug delivery systems (Feldman, Salvino, & Gibaldi, 1970).

Interaction with Sodium Channels

Research on squid axon membranes showed that deoxycholate can react with sodium channels, affecting the membrane's electrical properties. This interaction suggests potential applications in studying membrane biochemistry and neurophysiology (Wu, Sides, & Narahashi, 1980).

Safety And Hazards

Sodium deoxycholate monohydrate is harmful if swallowed and may cause respiratory irritation . It is advised to avoid dust formation, ingestion, and inhalation . Personal protective equipment/face protection should be worn, and it should be used only outdoors or in a well-ventilated area .

Future Directions

Sodium deoxycholate monohydrate is commonly used in applications ranging from decellularisation, liposome preparation, and isolation of membrane proteins and lipids . Its future directions could involve further exploration of these applications and potential new uses in scientific research.

properties

IUPAC Name

sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVHNZISGVSFMP-WTCAICSISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635553
Record name Sodium (3alpha,5beta,12alpha)-3,12-dihydroxycholan-24-oate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium deoxycholate monohydrate

CAS RN

145224-92-6
Record name Sodium (3alpha,5beta,12alpha)-3,12-dihydroxycholan-24-oate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145224-92-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
185
Citations
Z Su, S Luthra, JF Krzyzaniak… - Journal of …, 2011 - Wiley Online Library
… Sodium deoxycholate monohydrate of titration grade (>99% pure) was purchased from Sigma (St. Louis, Missouri). The material was equilibrated and stored at 43% relative humidity (…
Number of citations: 8 onlinelibrary.wiley.com
A Gagliardi, D Paolino, M Iannone… - International journal …, 2018 - Taylor & Francis
… Yellow zein, sodium deoxycholate monohydrate (SD), all-trans-retinoic acid (ATRA), red oil, rhodamine B, 3-[4,5-dimethylthiazol-2-yl]-3,5-diphenyltetrazolium bromide salt (used for MTT…
Number of citations: 82 www.tandfonline.com
X Wu, S Wang, N Du, R Zhang, W Hou - Journal of Solid State Chemistry, 2013 - Elsevier
… pristine LDH, sodium deoxycholate monohydrate and DLN 8.29 … For sodium deoxycholate monohydrate (Fig. 6b), five main … results between sodium deoxycholate monohydrate and the …
Number of citations: 19 www.sciencedirect.com
E Froner, E D'Amato, R Adamo, N Prtljaga… - Journal of colloid and …, 2011 - Elsevier
… The following surfactants were tested: sodium deoxycholate monohydrate (DCA, anionic), hexadecyltrimethylammonium bromide (CTAB, cationic), sodium dodecyl sulfate (SDS, anionic…
Number of citations: 18 www.sciencedirect.com
T Miyazaki, H Osumi - Fisheries Science, 2022 - Springer
… Other less expensive detergents (Tween 20, Triton X-100, and sodium deoxycholate monohydrate) were also tested for their usefulness in measuring the absorbance spectrum of squid …
Number of citations: 3 link.springer.com
X Wu, H Li, S Song, R Zhang, W Hou - International journal of …, 2013 - Elsevier
… Briefly, a 0.020 M cholate or 0.0025 M deoxycholate aqueous solution was prepared by dissolving sodium cholate hydrate (0.17 g) or sodium deoxycholate monohydrate (0.02 g) in …
Number of citations: 35 www.sciencedirect.com
A Gagliardi, S Bonacci, D Paolino, C Celia, A Procopio… - Heliyon, 2019 - cell.com
… Yellow zein, sodium deoxycholate monohydrate (SD), 3-[4,5-dimethylthiazol-2-yl]-3,5-diphenyltetrazolium bromide salt (used for MTTtests), phosphate buffered saline (PBS) tablets, …
Number of citations: 49 www.cell.com
AK Kammoun, MA Hegazy, A Khedr, ZA Awan… - Pharmaceuticals, 2022 - mdpi.com
… to enhance ZN nanoparticles’ colloidal stability, a variety of compounds were suggested to coat ZN nanoparticles such as sodium caseinate [23], sodium deoxycholate monohydrate [25] …
Number of citations: 7 www.mdpi.com
A Krishan, A Sauerteig, K Gordon - Cancer research, 1985 - AACR
… Sodium deoxycholate monohydrate was purchased from Aldrich Chemical Co., Milwaukee, Wl, and dissolved in saline. Fluorometric spectra were obtained on an Aminco-Bowman …
Number of citations: 39 aacrjournals.org
DV Britikov - cvdru-journal.com
… Sodium dodecyl sulfate (SDS), sodium deoxycholate monohydrate (DOA), Tween-80, and 95% ethanol were used as detergents. After processing, the elastic-strength characteristics of …
Number of citations: 0 cvdru-journal.com

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